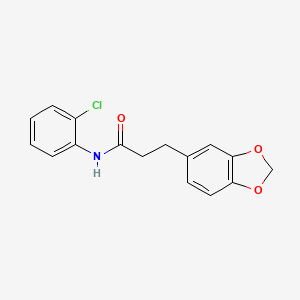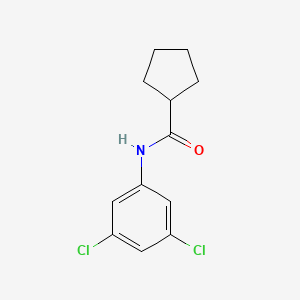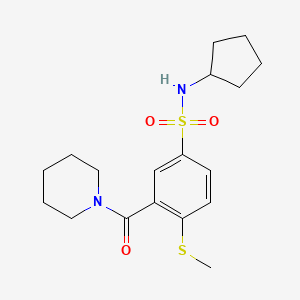
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0662210 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Studies
Research has been conducted on the synthesis of isomeric compounds related to 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide, focusing on their potential anticonvulsant properties. These studies involve uncatalyzed amine exchange reactions, leading to the creation of compounds that were tested in mice for their effectiveness against seizures. Some of these compounds demonstrated significant anticonvulsant activity, outperforming standard drugs in certain tests. This suggests their potential for further development into therapeutic agents for epilepsy and generalized seizures (Idris et al., 2011).
Antinociceptive Activity
Another area of research involves the synthesis of propanamide derivatives for the evaluation of their antinociceptive (pain-relieving) activity. Various derivatives were synthesized and tested using methods like the tail clip, tail flick, hot plate, and writhing methods in comparison with standard pain-relief medications. Some compounds showed significantly higher antinociceptive activity, indicating their potential as new pain-relief drugs (Önkol et al., 2004).
Antimicrobial Properties
Compounds related to this compound have also been synthesized for the purpose of evaluating their antimicrobial properties. Studies have indicated that certain synthesized compounds possess antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents in the fight against resistant strains of bacteria and fungi (Baranovskyi et al., 2018).
Antitumor Activity
There is also significant interest in the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. These compounds were designed, synthesized, and tested against various cancer cell lines. Some showed promising broad-spectrum antitumor activity, indicating their potential for development into new cancer therapies. Molecular docking studies suggest these compounds might act by inhibiting key enzymes involved in cancer cell proliferation (Al-Suwaidan et al., 2016).
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-5,7,9H,6,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBOJAFTBJVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4609756.png)
![5-{[(5-bromo-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4609764.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-morpholinecarbothioamide](/img/structure/B4609769.png)

![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4609775.png)
![N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4609783.png)

![11-(3-fluorophenyl)-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4609801.png)
![5-(4-methylphenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4609804.png)
![methyl {6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4609821.png)


![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4609850.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4609855.png)
